Kinase Selectivity: Fedratinib Shows 35-Fold JAK2 Selectivity Over JAK1
Fedratinib is a highly selective JAK2 inhibitor, with an IC50 of 3 nM against both wild-type and V617F mutant JAK2. It exhibits 35-fold selectivity for JAK2 over JAK1 and 334-fold selectivity over JAK3 . In contrast, ruxolitinib is a dual JAK1/2 inhibitor with IC50 values of 3.3 nM for JAK1 and 2.8 nM for JAK2 [1]. This difference in selectivity profile is a key differentiator for therapeutic targeting strategies.
| Evidence Dimension | Selectivity Ratio (JAK2/JAK1) |
|---|---|
| Target Compound Data | 35-fold selectivity over JAK1 |
| Comparator Or Baseline | Ruxolitinib: ~1-fold (dual JAK1/2 inhibitor) |
| Quantified Difference | Fedratinib is ~35x more selective for JAK2 over JAK1 compared to ruxolitinib. |
| Conditions | Cell-free kinase assays |
Why This Matters
For researchers studying JAK2-specific signaling or minimizing JAK1-related immunosuppression, fedratinib's selectivity profile provides a distinct experimental tool.
- [1] Quintás-Cardama A, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
